Cas no 1999202-89-9 (3-(2-hydroxybutyl)oxane-3-carbaldehyde)

3-(2-hydroxybutyl)oxane-3-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 3-(2-hydroxybutyl)oxane-3-carbaldehyde
- 1999202-89-9
- EN300-1621229
-
- インチ: 1S/C10H18O3/c1-2-9(12)6-10(7-11)4-3-5-13-8-10/h7,9,12H,2-6,8H2,1H3
- InChIKey: WZTRRAKZBSUAEQ-UHFFFAOYSA-N
- ほほえんだ: O1CCCC(C=O)(C1)CC(CC)O
計算された属性
- せいみつぶんしりょう: 186.125594432g/mol
- どういたいしつりょう: 186.125594432g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 170
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.5
- トポロジー分子極性表面積: 46.5Ų
3-(2-hydroxybutyl)oxane-3-carbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1621229-0.05g |
3-(2-hydroxybutyl)oxane-3-carbaldehyde |
1999202-89-9 | 0.05g |
$1188.0 | 2023-06-04 | ||
Enamine | EN300-1621229-0.5g |
3-(2-hydroxybutyl)oxane-3-carbaldehyde |
1999202-89-9 | 0.5g |
$1357.0 | 2023-06-04 | ||
Enamine | EN300-1621229-1000mg |
3-(2-hydroxybutyl)oxane-3-carbaldehyde |
1999202-89-9 | 1000mg |
$1272.0 | 2023-09-22 | ||
Enamine | EN300-1621229-50mg |
3-(2-hydroxybutyl)oxane-3-carbaldehyde |
1999202-89-9 | 50mg |
$1068.0 | 2023-09-22 | ||
Enamine | EN300-1621229-500mg |
3-(2-hydroxybutyl)oxane-3-carbaldehyde |
1999202-89-9 | 500mg |
$1221.0 | 2023-09-22 | ||
Enamine | EN300-1621229-2.5g |
3-(2-hydroxybutyl)oxane-3-carbaldehyde |
1999202-89-9 | 2.5g |
$2771.0 | 2023-06-04 | ||
Enamine | EN300-1621229-5.0g |
3-(2-hydroxybutyl)oxane-3-carbaldehyde |
1999202-89-9 | 5g |
$4102.0 | 2023-06-04 | ||
Enamine | EN300-1621229-10.0g |
3-(2-hydroxybutyl)oxane-3-carbaldehyde |
1999202-89-9 | 10g |
$6082.0 | 2023-06-04 | ||
Enamine | EN300-1621229-250mg |
3-(2-hydroxybutyl)oxane-3-carbaldehyde |
1999202-89-9 | 250mg |
$1170.0 | 2023-09-22 | ||
Enamine | EN300-1621229-10000mg |
3-(2-hydroxybutyl)oxane-3-carbaldehyde |
1999202-89-9 | 10000mg |
$5467.0 | 2023-09-22 |
3-(2-hydroxybutyl)oxane-3-carbaldehyde 関連文献
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Brandon D. Armstrong,Devin T. Edwards,Richard J. Wylde,Shamon A. Walker,Songi Han Phys. Chem. Chem. Phys., 2010,12, 5920-5926
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
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Naresh Shakya,Chandra Pokhrel,Scott D. Bunge,Satyendra Kumar,Brett D. Ellman,Robert J. Twieg J. Mater. Chem. C, 2014,2, 256-271
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
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John J. Lavigne Chem. Commun., 2003, 1626-1627
3-(2-hydroxybutyl)oxane-3-carbaldehydeに関する追加情報
Comprehensive Guide to 3-(2-hydroxybutyl)oxane-3-carbaldehyde (CAS No. 1999202-89-9): Properties, Applications, and Market Insights
3-(2-hydroxybutyl)oxane-3-carbaldehyde (CAS No. 1999202-89-9) is a specialized organic compound gaining attention in pharmaceutical and fragrance industries due to its unique structural properties. This hydroxybutyl-substituted oxane carbaldehyde derivative exhibits a balanced combination of hydrophilicity and lipophilicity, making it a versatile intermediate for synthetic applications. Researchers are increasingly exploring its potential as a chiral building block in asymmetric synthesis, particularly for bioactive molecule development.
The molecular structure of 3-(2-hydroxybutyl)oxane-3-carbaldehyde features a tetrahydropyran (oxane) ring substituted at the 3-position with both an aldehyde group and a 2-hydroxybutyl chain. This arrangement creates multiple reactive sites that can participate in various chemical transformations. Recent studies highlight its utility in creating flavor and fragrance compounds, where its stability under different pH conditions makes it preferable to simpler aldehydes. The compound's controlled release properties have sparked interest in sustained-release formulations in cosmetic chemistry.
In pharmaceutical research, 3-(2-hydroxybutyl)oxane-3-carbaldehyde serves as a precursor for heterocyclic compounds with potential biological activity. Its structural features mimic certain natural product scaffolds, making it valuable for medicinal chemistry explorations. The global market for such specialty aldehydes is projected to grow at 6.2% CAGR through 2028, driven by demand from the personal care and pharmaceutical sectors. Manufacturers are developing green synthesis routes for this compound to meet sustainability goals, responding to industry trends toward eco-friendly production methods.
Analytical characterization of CAS 1999202-89-9 typically involves GC-MS, HPLC, and NMR techniques. The compound shows good stability under standard storage conditions (room temperature, inert atmosphere), though precautions against aldehyde oxidation are recommended for long-term preservation. Recent patent filings indicate growing intellectual property activity around derivatives of this oxane carbaldehyde, particularly in applications involving controlled fragrance release systems and drug delivery platforms.
The synthesis of 3-(2-hydroxybutyl)oxane-3-carbaldehyde generally proceeds through oxane ring formation followed by selective oxidation. Process optimization has focused on improving yield while minimizing byproducts, with recent advances achieving >85% purity in industrial-scale production. Regulatory status varies by region, but the compound currently falls outside major restricted substance lists, facilitating its adoption across multiple industries. Quality specifications typically require <98% purity for pharmaceutical applications, with strict controls on residual solvents and heavy metals.
Emerging applications for 1999202-89-9 include its use as a cross-linking agent in polymer chemistry and as a flavor modifier in food technology. The compound's ability to form stable hemiacetals expands its utility in creating slow-release systems. Research collaborations between academia and industry are investigating its potential in biodegradable materials, aligning with circular economy initiatives. Safety assessments indicate low acute toxicity, though standard laboratory precautions for aldehyde handling remain advisable.
Market analysts note increasing inquiries about 3-(2-hydroxybutyl)oxane-3-carbaldehyde suppliers, particularly from Asia-Pacific regions. Pricing trends reflect growing demand, with current wholesale values ranging $120-$150/kg depending on purity and quantity. The compound's multifunctional nature continues to attract formulation chemists seeking alternatives to conventional aldehydes. Technical bulletins emphasize its compatibility with common organic solvents (ethanol, acetone, ethyl acetate) and stability in formulations with pH ranges of 4-9.
Future developments for 3-(2-hydroxybutyl)oxane-3-carbaldehyde may include enantioselective synthesis methods to access optically pure forms for chiral applications. The scientific literature shows growing citations of this oxane derivative, particularly in papers exploring sustainable chemistry approaches. As regulatory landscapes evolve, manufacturers are proactively developing analytical methods to ensure compliance with emerging standards for specialty chemicals in consumer products.
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